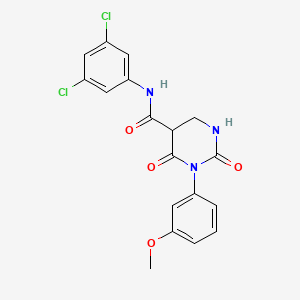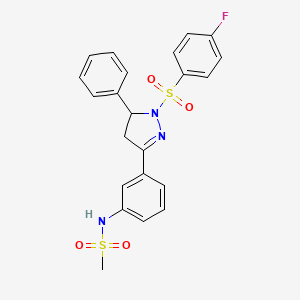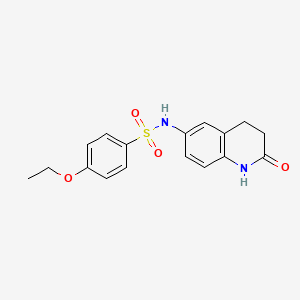
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential application in various fields. This compound is also known as ETS-4 and has been extensively studied for its biological activities and mechanism of action.
Scientific Research Applications
Antitumor Agents
4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide derivatives have been explored as potential antitumor agents. A study described the synthesis of novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, exhibiting significant in vitro antitumor activity, some showing higher potency than the reference drug Doxorubicin (Alqasoumi et al., 2010).
Antiproliferative Activity
These compounds have also been studied for their antiproliferative activity. Research on N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives revealed potential as antiproliferative agents against various tumor cell lines, including breast cancer and neuroblastoma (Motavallizadeh et al., 2014).
Antimicrobial Activity
Additionally, the antimicrobial activity of these compounds has been a subject of investigation. A study synthesized quinoline derivatives with significant antimicrobial activity against various bacteria and fungi (Sarvaiya et al., 2019).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of these compounds with biological targets. For instance, a study on the synthesis and molecular docking of 4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide as an anti-breast cancer agent provided insights into its potential mechanism of action (Kumar et al., 2021).
Treatment of Pulmonary Conditions
These compounds have been evaluated for their potential in treating conditions like cough or idiopathic pulmonary fibrosis. The use of phosphatidylinositol 3-kinase inhibitors, closely related to 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, was claimed for treating these conditions (Norman, 2014).
Other Applications
The applications extend to other areas such as antihypertensive agents, anti-diabetic potential, and even in photodynamic therapy for cancer treatment. For example, a study synthesized N-substituted-(4-oxo-2-substituted-phenylquinazolin-3-(4H)-yl), substituted benzene sulfonamide derivatives for exploring their diuretic, antihypertensive, and anti-diabetic potential (Rahman et al., 2014).
Mechanism of Action
Target of Action
The compound 4-ethoxy-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is an impurity of Cilostazol . Its primary targets are Phosphodiesterase III A (PDE3A) and adenosine uptake . PDE3A is an enzyme that plays a crucial role in signal transduction by regulating the intracellular concentration of cyclic nucleotides . Adenosine uptake inhibition can lead to increased extracellular adenosine concentrations, which can have various physiological effects .
Mode of Action
This compound acts as a potent inhibitor of PDE3A and adenosine uptake . By inhibiting PDE3A, it prevents the breakdown of cyclic nucleotides, leading to their accumulation within the cell . This can result in various downstream effects, such as vasodilation and inhibition of platelet aggregation . The inhibition of adenosine uptake can lead to increased extracellular adenosine concentrations, which can have anti-inflammatory and tissue-protective effects .
Biochemical Pathways
The inhibition of PDE3A and adenosine uptake affects several biochemical pathways. The increased cyclic nucleotide concentrations can activate protein kinase A (PKA), leading to the phosphorylation of various proteins and affecting cellular functions . The increased extracellular adenosine can bind to adenosine receptors, triggering various signaling pathways that can have anti-inflammatory and tissue-protective effects .
Pharmacokinetics
As an impurity of cilostazol, it may share similar adme (absorption, distribution, metabolism, and excretion) properties . These properties can significantly impact the bioavailability of the compound, determining how much of the compound reaches its target sites in the body .
Result of Action
The result of the compound’s action is the induction of various physiological effects. These include antimitogenic , antithrombotic , vasodilatory , and cardiotonic properties . These effects can be beneficial in the treatment of various conditions, such as cardiovascular diseases .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other compounds, and the specific characteristics of the target cells . .
properties
IUPAC Name |
4-ethoxy-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-14-5-7-15(8-6-14)24(21,22)19-13-4-9-16-12(11-13)3-10-17(20)18-16/h4-9,11,19H,2-3,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOIGRSAWYHFLHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)NC(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

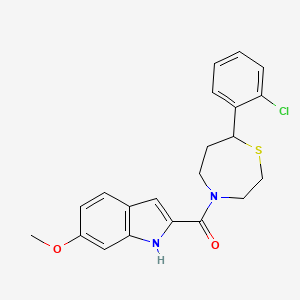
![2-Benzyl-5-[(4-chlorophenyl)methoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817261.png)
![3-Chloro-2-[(4-isothiocyanatophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B2817263.png)
![5-Chloro-2-[(4,4-difluorocyclohexyl)oxy]pyrimidine](/img/structure/B2817265.png)
![2-[(4-bromophenyl)methyl]-5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one](/img/structure/B2817266.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-(thiophen-2-yl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2817268.png)
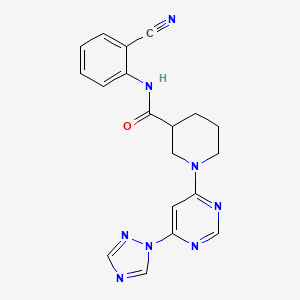

![ethyl 4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]benzenecarboxylate](/img/structure/B2817272.png)
